molecular formula C30H23N3O3 B4666167 4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol

4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol

Cat. No. B4666167
M. Wt: 473.5 g/mol
InChI Key: XXTIFWIPUZTMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer cell proliferation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol in lab experiments is its potential as a therapeutic agent. It has been shown to have promising anti-inflammatory, anti-cancer, and anti-bacterial properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its use in cancer treatment by studying its mechanism of action and identifying potential combination therapies. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Scientific Research Applications

The compound has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O3/c1-35-25-17-23-24(18-26(25)36-2)28(20-13-15-22(34)16-14-20)31-30-27(23)29(19-9-5-3-6-10-19)32-33(30)21-11-7-4-8-12-21/h3-18,34H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTIFWIPUZTMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)O)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 2
4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 3
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4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 4
4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 5
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4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Reactant of Route 6
4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol

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